Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-
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Overview
Description
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the bromination of a pyrrole derivative followed by nitration and subsequent acetylation. One common synthetic route is as follows:
Bromination: A pyrrole derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Nitration: The brominated pyrrole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: Finally, the nitrated bromopyrrole is acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is 1-(5-Bromo-1-methyl-4-amino-1H-pyrrol-2-yl)ethanone.
Substitution: Products vary based on the nucleophile used, such as 1-(5-Amino-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone when using an amine.
Scientific Research Applications
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential bioactivity.
Medicine: Research into its potential as a pharmaceutical lead compound for developing new drugs is ongoing.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 1-(5-Fluoro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 1-(5-Iodo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
Uniqueness
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine and nitro groups makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
199684-03-2 |
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Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
1-(5-bromo-1-methyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O3/c1-4(11)5-3-6(10(12)13)7(8)9(5)2/h3H,1-2H3 |
InChI Key |
SXQSJNKJTKRUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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